molecular formula C22H21N5O4 B2971296 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-46-3

9-(2,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2971296
CAS RN: 898422-46-3
M. Wt: 419.441
InChI Key: DHLIEXNAHZWALG-UHFFFAOYSA-N
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Description

The compound “9-(2,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a purine ring core, with a phenethyl group and a dimethoxyphenyl group attached. The exact 3D conformation would depend on the specific locations of these attachments and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape and size of the molecule .

Scientific Research Applications

Tautomerism in Dihydropurine Derivatives : Tautomeric forms of dihydropurine derivatives, illustrating variations in hydrogen bonding and conjugation within purine rings, suggest potential for exploring molecular interactions and stability, which could be relevant to the study of similar compounds like the one (Beagley et al., 1995).

Cytotoxic Activity of Carboxamide Derivatives : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxic activity against cancer cell lines hints at the possibility of exploring similar anticancer properties in the specified compound (Deady et al., 2003).

Electrochromic Properties of Aromatic Polyamides : The development of aromatic polyamides with electrochromic properties based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives opens a pathway to investigating the electrochemical characteristics of related compounds (Chang & Liou, 2008).

Enhanced Redox Stability in Polyamides : Incorporation of triphenylamine units into aromatic polyamides to enhance redox stability and electrochromic performance provides a framework for assessing the redox behavior of similar purine-based compounds (Wang & Hsiao, 2014).

Metabolic Insights from Puromycin Aminonucleoside : Studies on the metabolism of puromycin aminonucleoside and its nucleotide derivatives in rats could offer a foundation for metabolic or pharmacokinetic investigations into the compound of interest (Kmetec & Tirpack, 1970).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone .

Future Directions

The future directions for research into this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-30-14-9-10-15(16(12-14)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLIEXNAHZWALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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